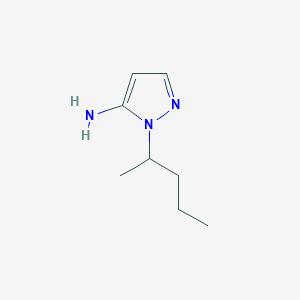

1-(1-methylbutyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILNDQHUPNVNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602655 | |

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-66-5 | |

| Record name | 1-(Pentan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-(1-methylbutyl)-1H-pyrazol-5-amine, ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR and ¹³C NMR for Structural Confirmation

The structural integrity of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group identity.

In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to the protons on the pyrazole (B372694) ring and the 1-methylbutyl side chain would be observed. The aromatic protons on the pyrazole ring (H-3 and H-4) are expected to appear as doublets in the downfield region due to their distinct electronic environments. The protons of the 1-methylbutyl group would present more complex splitting patterns (e.g., a multiplet for the chiral methine proton) in the upfield aliphatic region.

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon type (e.g., aromatic, aliphatic). The carbons of the pyrazole ring would resonate at lower field compared to the aliphatic carbons of the side chain.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.3-7.5 | d | ~2.0-3.0 |

| Pyrazole H-4 | ~5.6-5.8 | d | ~2.0-3.0 |

| NH₂ | ~4.0-5.0 | br s | - |

| N-CH | ~4.1-4.3 | m | - |

| CH-CH₃ | ~1.2-1.4 | d | ~6.5-7.5 |

| CH₂ | ~1.5-1.7 & ~1.1-1.3 | m | - |

| CH₂-CH₃ | ~0.8-1.0 | t | ~7.0-8.0 |

Note: Data are predicted based on typical values for similar structures. d=doublet, t=triplet, m=multiplet, br s=broad singlet.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 | ~150-155 |

| Pyrazole C-3 | ~138-142 |

| Pyrazole C-4 | ~95-100 |

| N-CH | ~55-60 |

| CH₂ | ~35-40 |

| CH-CH₃ | ~18-22 |

| CH₂-CH₃ | ~10-15 |

Note: Data are predicted based on typical values for similar structures.

Analysis of Tautomeric Forms via NMR

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. Aminopyrazoles can exhibit annular prototropic tautomerism, where a proton shifts between the two ring nitrogen atoms. chemicalbook.comchemdict.com

However, in this compound, the substitution of the 1-methylbutyl group at the N1 position of the pyrazole ring precludes the possibility of annular tautomerism. The alkyl group "locks" the structure, preventing the proton migration between the ring nitrogens that is characteristic of N-unsubstituted pyrazoles. chemicalbook.com

While annular tautomerism is blocked, a theoretical consideration is the potential for amino-imino tautomerism, where the exocyclic amine group could exist in equilibrium with an imine form. This would involve the migration of a proton from the amino group to a ring atom. NMR spectroscopy is a powerful tool to investigate such equilibria. guidechem.com If both tautomers were present in solution, separate sets of signals for each form might be observed, especially at low temperatures where the rate of interconversion is slow on the NMR timescale. The relative integrals of the signals would provide the equilibrium constant. However, for most 5-aminopyrazoles, the amino tautomer is overwhelmingly the most stable form.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. By measuring the m/z value to a high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₈H₁₅N₃), the expected monoisotopic mass is 153.1266. In a typical HRMS experiment using a soft ionization technique like ESI, the compound would be observed as the protonated molecule, [M+H]⁺. HRMS would measure the exact mass of this ion, and the resulting value would be compared to the theoretical mass to confirm the elemental formula.

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₈H₁₆N₃⁺ | [M+H]⁺ | 154.1344 |

An experimentally determined mass that matches this calculated value to within a few ppm provides very strong evidence for the proposed chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like aminopyrazoles. hmdb.ca In ESI-MS, the primary ion observed is typically the protonated molecule [M+H]⁺.

In addition to providing the molecular weight, conducting ESI-MS/MS (tandem mass spectrometry) can provide structural information. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of neutral molecules from the alkyl chain or cleavage of the chain itself.

Interactive Table 4: Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 125.09 | C₂H₄ (ethene) | Loss from the end of the alkyl chain |

| 97.08 | C₄H₈ (butene) | Cleavage of the alkyl chain at the N-C bond |

| 83.07 | C₅H₁₁ (pentyl radical) | Cleavage of the N-alkyl bond (less common in ESI) |

Note: Fragmentation pathways are predictive and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH2), the pyrazole ring, and the alkyl (1-methylbutyl) substituent.

The primary amine group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. Additionally, a characteristic N-H bending (scissoring) vibration would be observed around 1590-1650 cm⁻¹.

The C-H stretching vibrations of the 1-methylbutyl group would appear in the 2850-3000 cm⁻¹ region. The pyrazole ring itself will contribute to the spectrum with C=N and C=C stretching vibrations, typically found in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

While specific experimental data for this compound is not available, analysis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, reveals relevant spectral features. In this analogue, N-H stretching vibrations are observed at 3243 cm⁻¹, and C-O-C stretching is seen at 1240/1036 cm⁻¹ due to the methoxybenzyl group. mdpi.com For another derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, characteristic strong absorption bands for the sulfonyl group are found at 1363 cm⁻¹ and 1170 cm⁻¹, with C=C and C=N stretching vibrations overlapping at 1595 cm⁻¹. mdpi.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Primary Amine | N-H Bend (scissoring) | 1590-1650 |

| Alkyl Group | C-H Stretch | 2850-3000 |

| Pyrazole Ring | C=N and C=C Stretch | 1400-1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful single-crystal X-ray diffraction analysis would yield the exact conformation of the 1-methylbutyl group and its orientation relative to the pyrazole ring. It would also elucidate the packing of the molecules in the crystal lattice and reveal any hydrogen bonding networks involving the amine group.

Although a crystal structure for the title compound is not publicly available, studies on other pyrazole derivatives illustrate the utility of this technique. For instance, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined, revealing a dihedral angle of 60.83(5)° between the phenyl and pyrazole rings. mdpi.com Similarly, the structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) was confirmed by single-crystal X-ray diffraction, providing definitive proof of its molecular structure. researchgate.net These examples underscore the power of X-ray crystallography in providing unambiguous structural information for pyrazole-based compounds.

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter in the 1-methylbutyl group at the C1 position renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are instrumental in determining the absolute configuration of such chiral compounds.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the chiral center can be unequivocally assigned. For chiral pyrazole derivatives, ECD has been successfully used to establish the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of a molecule based on its vibrational transitions. rsc.org This technique is particularly powerful as it can probe the stereochemistry of the entire molecule. VCD is highly sensitive to the conformation and absolute configuration of chiral molecules and has been effectively used for diastereomeric discrimination in complex systems. rsc.orgchemrxiv.org For this compound, VCD could provide detailed conformational information and determine the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while Specific Optical Rotation (SOR) is the rotation measured at a single wavelength, typically the sodium D-line (589 nm). These techniques are fundamental in characterizing chiral compounds. While SOR provides a single value that can be used to assess enantiomeric purity, ORD provides more structural information through the analysis of Cotton effects. For novel chiral pyrazole derivatives, the measurement of their chiroptical properties, including optical rotation, is a crucial step in their characterization and the determination of their absolute configuration. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. For this compound, various chromatographic methods would be applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of pyrazole derivatives. Depending on the polarity of the compound, either normal-phase or reverse-phase HPLC could be employed. For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid could be suitable for the analysis of aminopyrazoles. sielc.com

For the separation of the enantiomers of this compound, chiral HPLC would be the method of choice. Polysaccharide-based chiral stationary phases are commonly used for the enantioseparation of chiral pyrazole derivatives. nih.gov

Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and as a preliminary analytical tool to determine appropriate conditions for column chromatography. mdpi.com Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for the purification of pyrazole compounds on a preparative scale. mdpi.comresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) presents another potential separation strategy, especially given the polar amine functionality of the target molecule. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized compounds like this compound. While specific, detailed HPLC analytical methods for this exact compound are not extensively documented in publicly available literature, the principles of analysis can be inferred from methods used for analogous pyrazole derivatives.

The technique separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For pyrazole derivatives, Liquid Chromatography-Mass Spectrometry (LC/MS), an advanced form of HPLC, is frequently used for characterization. cas.orgcdc.gov In this method, the HPLC system separates the sample components before they enter a mass spectrometer, which provides mass information for structural confirmation.

For chiral pyrazole compounds, specialized chiral HPLC columns and methods are employed to separate enantiomers and determine enantiomeric purity or excess. Although this compound is itself chiral due to the 1-methylbutyl group, specific chiral separation methods for this compound require empirical development. The selection of the stationary phase (e.g., cellulose- or amylose-based chiral stationary phases) and the mobile phase (often mixtures of alkanes like hexane (B92381) with an alcohol modifier like isopropanol) is critical for achieving enantiomeric separation.

Table 1: General HPLC Parameters for Analysis of Related Amine Compounds This table represents typical conditions and is not specific to this compound.

| Parameter | Common Selection | Purpose |

| Stationary Phase | C18 (Reversed-Phase), Chiral Phases (e.g., OD-H) | C18 for general purity. Chiral phases for separating enantiomers. |

| Mobile Phase | Acetonitrile/Water, Methanol (B129727)/Water (with additives) | Elutes the compound from the column. Additives control peak shape. |

| Detector | UV-Vis (e.g., at 254 nm), Mass Spectrometer (MS) | Detects the compound as it elutes. MS provides structural information. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

Flash Column Chromatography for Purification

Flash column chromatography is the predominant technique for the purification of this compound and related compounds following synthesis. This preparative method utilizes a glass column packed with a stationary phase, most commonly silica gel, through which a solvent (mobile phase) is pushed under positive pressure to separate the components of a reaction mixture. The separation is based on the differing affinities of the compounds for the stationary and mobile phases.

For aminopyrazoles, which are basic compounds, purification on standard silica gel can sometimes be challenging due to potential acid-base interactions with the slightly acidic silica surface. This can lead to poor separation and yield loss. However, it remains a widely used and effective method. The success of the purification heavily relies on the selection of an appropriate eluent system, which is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Research on analogous pyrazole-5-amines demonstrates the use of various solvent systems for effective purification. The choice of eluent depends on the polarity of the specific target compound and the impurities present. For instance, in the synthesis of a related N-tosylbenzenesulfonamide from a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine precursor, the crude product was purified by column chromatography on silica gel using dichloromethane (B109758) as the eluent. In another case, a mixture of dichloromethane and methanol was used to purify a different N-heterocyclic amine.

Table 2: Exemplary Flash Chromatography Conditions for Purifying Pyrazole Derivatives These conditions are based on the purification of compounds structurally similar to this compound.

| Parameter | Details | Rationale & Reference |

| Stationary Phase | Silica Gel (e.g., 230–400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar organic compounds. |

| Eluent System 1 | Dichloromethane (CH₂Cl₂) | A solvent of intermediate polarity suitable for eluting compounds like pyrazole-based benzenesulfonamides. |

| Eluent System 2 | Dichloromethane/Methanol (e.g., 30:1 v/v) | The addition of polar methanol helps to elute more polar compounds from the silica gel. |

| Eluent System 3 | Hexanes/Ethyl Acetate | A common, versatile eluent system for a wide range of organic compounds. |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to visualize the separation before and during the column run, allowing for the collection of pure fractions. |

The crude reaction mixture containing this compound is typically concentrated and adsorbed onto a small amount of silica gel. This solid is then carefully added to the top of the prepared column. The chosen eluent is passed through the column, and fractions are collected sequentially. These fractions are analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified compound.

Computational and Theoretical Investigations of 1 1 Methylbutyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of pyrazole (B372694) derivatives. These methods offer deep insights into the stability, reactivity, and spectroscopic features of compounds like 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Density Functional Theory (DFT) has become a standard and powerful method for investigating the properties of pyrazole systems. nih.gov Theoretical studies on various substituted pyrazoles frequently employ DFT methods to determine optimized molecular geometries, vibrational frequencies, and electronic distributions. researchgate.net Common approaches involve functionals such as B3LYP or meta-hybrid functionals like M06-2X, paired with basis sets such as 6-311++G(d,p), to achieve a high degree of accuracy. researchgate.netnih.gov For analogous aminopyrazole systems, DFT calculations are used to analyze the molecular structure, including bond lengths and angles, and to understand the charge transfer within the molecule. researchgate.net These computational models are fundamental for predicting the behavior and properties of the pyrazole core.

DFT calculations enable the prediction of crucial electronic and thermodynamic properties that govern the chemical behavior of pyrazole derivatives. Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Thermodynamic properties, including Gibbs free energy, are calculated to assess the relative stability of different isomers or tautomers, providing insight into their equilibrium populations. researchgate.netresearchgate.net

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP, M06-2X) |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. | DFT |

| Gibbs Free Energy (ΔG) | Determines the relative stability and equilibrium of tautomers. | DFT, Ab initio (e.g., MP2) |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. | DFT |

Tautomerism and Conformational Analysis

Tautomerism is a defining characteristic of the pyrazole ring system, significantly influencing its chemical reactivity, physical properties, and biological activity. researchgate.netencyclopedia.pub Computational analysis is essential for understanding the complex tautomeric equilibria in substituted pyrazoles.

Prototropic annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This phenomenon is fundamental to the chemistry of pyrazole precursors. For 3(5)-aminopyrazoles, this results in an equilibrium between the 3-aminopyrazole (B16455) and 5-aminopyrazole tautomers. researchgate.net Computational studies, often using DFT and ab initio methods, have consistently shown that one tautomer is generally more stable than the other, with the energy difference depending on the nature and position of other substituents. researchgate.netresearchgate.net For the parent 3(5)-aminopyrazole, calculations predict the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) form, with a calculated Gibbs free energy difference of approximately 9.8 kJ mol⁻¹ at the DFT(B3LYP)/6-311++G(d,p) level. researchgate.netresearchgate.net In the case of this compound, the presence of the N1-substituent prevents this specific annular tautomerism, locking the structure. However, the principles governing tautomeric stability in its precursors are crucial for understanding its synthesis and reactivity.

In addition to annular tautomerism, 3(5)-aminopyrazoles are theoretically capable of side-chain tautomerism, where a proton migrates from the ring to the exocyclic amino group, forming an imino-pyrazole structure. encyclopedia.pub However, computational studies on related systems have demonstrated that these side-chain tautomers are generally much less stable than the aromatic amino forms. mdpi.com For instance, in a study of the related 1H-pyrazole-5-thiol, calculations showed that in the gas phase, the products of prototropic annular tautomerism were significantly more stable than those arising from side-chain tautomerism. mdpi.com This suggests that for this compound, the amine form is overwhelmingly favored over any potential imino tautomer.

The tautomeric equilibrium in N-unsubstituted pyrazoles is highly sensitive to the electronic nature of substituents on the carbon atoms of the ring. nih.gov Computational studies have established general principles for predicting the dominant tautomer. nih.govmdpi.com

Electron-donating groups (EDGs), such as -NH₂, -OH, and alkyl groups (-CH₃), tend to stabilize the tautomer where the substituent is located at the C3 position. nih.govmdpi.com

Electron-withdrawing groups (EWGs), such as -NO₂, -COOH, and -CHO, generally favor the tautomer where the substituent is at the C5 position. nih.govmdpi.com

The amino group at the C5 position in the precursor to this compound is a strong electron-donating group. Based on these established principles, it would strongly favor the existence of the 3-amino tautomer in the corresponding N-unsubstituted pyrazole. The presence of the bulky 1-methylbutyl group on the N1 nitrogen does not affect this intrinsic electronic preference but can introduce steric effects that influence intermolecular interactions and crystal packing. nih.gov The solvent environment also plays a critical role, with polar solvents potentially altering the tautomeric ratio compared to the gas phase. mdpi.com

| Substituent Type at C3/C5 | Example Groups | Favored Tautomer in N-Unsubstituted Pyrazoles | Reference |

|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH, -CH₃, -F, -Cl | C3-Substituted Tautomer | nih.govmdpi.com |

| Electron-Withdrawing (EWG) | -NO₂, -COOH, -CHO, -CFO | C5-Substituted Tautomer | nih.govmdpi.com |

An extensive search for specific computational and theoretical investigations on the chemical compound This compound has revealed a significant lack of published research in the public domain. As a result, detailed information regarding its molecular docking, ligand-enzyme binding energy calculations, and its application in in silico screening and virtual library design is not available.

The performed searches for scholarly articles and scientific data yielded no specific studies focused on "this compound" within the contexts of the requested subsections:

In silico Screening and Virtual Library Design:The literature does not contain information on the use of this compound as a scaffold or component in in silico screening or the design of virtual libraries.

While general research on pyrazole derivatives in computational chemistry and drug design is extensive, the specific derivative, this compound, does not appear to have been a subject of these types of investigations in the available scientific literature. Therefore, the generation of an article with the requested detailed research findings and data tables is not possible at this time.

Structure Activity Relationship Sar Studies and Molecular Mechanistic Investigations

Antimicrobial Activity: Molecular Mechanisms and SAR

No studies were found that specifically investigate the antimicrobial activity of 1-(1-methylbutyl)-1H-pyrazol-5-amine. Consequently, there is no information on its molecular mechanisms of action against microbial agents. While other pyrazole (B372694) derivatives have demonstrated a range of antimicrobial effects, the specific contributions of the 1-methylbutyl group at the N-1 position of the pyrazole ring in this compound are uncharacterized. nih.govnih.gov

Effects on Microbial Cell Morphology and Integrity

There is no available research on the effects of this compound on microbial cell morphology, such as hyphal shrinkage or collapse.

Impact on Antioxidant Enzyme Activities

There are no studies detailing the impact of this compound on the antioxidant enzyme activities within microbial cells.

Induction of Lipid Peroxidation and Oxidative Damage

Information regarding the induction of lipid peroxidation and oxidative damage in microorganisms by this compound is not available in the current body of scientific literature.

Structure-Activity Relationships for Antibacterial and Antifungal Potency

Due to the absence of antimicrobial testing data for this compound, no structure-activity relationships for its antibacterial or antifungal potency have been established. SAR studies on other pyrazole derivatives often highlight the importance of substituents on the pyrazole ring and their influence on antimicrobial efficacy, but these cannot be extrapolated to the specific compound without direct evidence. nih.govnih.gov

Anticancer Activity: Molecular Mechanisms and SAR

There is a lack of research into the anticancer activity of this compound. While the pyrazole scaffold is a component of numerous compounds investigated for their anticancer properties, the specific efficacy and molecular mechanisms of this derivative are unknown. dntb.gov.uaresearchgate.netnih.gov Studies on related 5-aminopyrazole derivatives have indicated potential antiproliferative effects, but these findings are not specific to the 1-(1-methylbutyl) substitution. dntb.gov.uamdpi.comnih.gov The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit various kinases and other cellular pathways, but no such investigations have been reported for this compound. nih.govnoveltyjournals.com

In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific biological activities of the chemical compound this compound, as outlined in the requested article structure, are not publicly available. The broader class of pyrazole derivatives has been the subject of extensive investigation in medicinal chemistry, demonstrating a wide range of pharmacological activities; however, specific data for this compound remains elusive.

The pyrazole scaffold is a well-recognized privileged structure in drug discovery, with numerous derivatives synthesized and evaluated for their therapeutic potential. jpp.krakow.pl These compounds have shown promise in various areas, including as anticancer agents. The general mechanisms of action for some pyrazole derivatives include the inhibition of cell growth, induction of apoptosis, and interference with key cellular processes involved in cancer progression. nih.govrsc.org

While extensive research exists on the structure-activity relationships (SAR) of various pyrazole-based compounds, allowing scientists to understand how chemical modifications influence their biological effects, this information is not specific to this compound. nih.govacs.org For instance, studies on other pyrazole derivatives have explored how different substituents on the pyrazole ring and its side chains can affect cytotoxicity and selectivity against various cancer cell lines. researchgate.netcapes.gov.br

Investigations into the molecular mechanisms of other pyrazole compounds have revealed their ability to target specific cellular components. Some have been shown to inhibit kinases, such as p56 Lck, which are crucial enzymes in cell signaling pathways that can be dysregulated in cancer. ebi.ac.uknih.gov Others have been found to interfere with the mitotic machinery, leading to cell cycle arrest and apoptosis. nih.gov The destabilization of microtubules, essential components of the cell's cytoskeleton, is another mechanism attributed to certain pyrazole-containing molecules. plos.org

Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on various pyrazole derivatives has demonstrated their ability to activate effector caspases, which are the executioners of apoptosis. nih.govnih.gov Additionally, some pyrazole-based compounds have been investigated for their potential to inhibit enzymes relevant to cancer pathways, such as β-secretase, although this is more commonly associated with Alzheimer's disease research. nih.govnih.govrsc.org

It is important to emphasize that while these findings for the broader class of pyrazoles are significant, they cannot be directly extrapolated to this compound without specific experimental evidence. The subtle change in the structure of a molecule, such as the arrangement of the methylbutyl group in this case, can have a profound impact on its biological activity.

Anti-inflammatory Activity: Molecular Mechanisms and SAR

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of pyrazole have demonstrated significant anti-inflammatory properties, and their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have been employed to elucidate the structural requirements for the anti-inflammatory activity of pyrazole derivatives. These studies have highlighted the importance of specific physicochemical and 3D descriptors in the binding of these compounds to targets like the p38 kinase, which plays a crucial role in inflammatory responses. neuroquantology.com

The anti-inflammatory potential of pyrazoline derivatives, which are structurally related to pyrazoles, has been linked to their ability to inhibit the carrageenin-induced paw edema and show analgesic effects. nih.gov The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the pyrazole ring significantly influence their anti-inflammatory potency. For instance, certain substitutions can enhance the inhibitory activity against inflammatory mediators. While direct studies on this compound are limited in the public domain, the general SAR principles for pyrazole derivatives suggest that the 1-methylbutyl group at the N1 position and the amine group at the C5 position would modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The lipophilicity conferred by the methylbutyl group could enhance membrane permeability and access to intracellular targets.

Enzymatic Inhibition and Receptor Modulation Studies

The this compound core structure is a versatile scaffold that has been explored for its potential to interact with a variety of enzymes and receptors, leading to a range of pharmacological activities.

Inhibition of α-Glucosidase and α-Amylase (Antidiabetic Research)

Pyrazole derivatives have emerged as a promising class of inhibitors for α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. nih.govtandfonline.com These enzymes are involved in the breakdown of carbohydrates in the gut, and their inhibition can help to control postprandial hyperglycemia. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against α-Glucosidase and α-Amylase

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| Pyrazole-Thiazole Hybrids | α-Glucosidase | 3.37 ± 0.25 | researchgate.net |

| Pyrazole Hydrazones | α-Glucosidase | - | tandfonline.com |

| Pyrazolone Derivatives | α-Amylase | 0.08 ± 0.004 mg/mL | bohrium.com |

| Pyrazolone Derivatives | α-Glucosidase | 0.1 ± 0.005 mg/mL | bohrium.com |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. Pyrazole derivatives have been investigated as potent inhibitors of xanthine oxidase. nih.govsigmaaldrich.com

SAR studies on 1-phenylpyrazoles have shown that substitutions on the phenyl ring and the pyrazole core are crucial for potent enzyme inhibition. For example, the presence of a carboxylic acid group at the 4-position of the pyrazole ring and specific alkoxy groups on the phenyl ring can lead to highly potent inhibitors. researchgate.net One such derivative, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700), demonstrated more potent and longer-lasting hypouricemic action than allopurinol (B61711) in animal models. nih.govsigmaaldrich.com The anticancer properties of some pyrazole derivatives have also been linked to their ability to inhibit xanthine oxidase, suggesting a dual therapeutic potential. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | IC50 | Species | Reference |

| 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) | Potent | In vitro | nih.govsigmaaldrich.com |

| Pyrazolyl analogue with pyridine (B92270) nucleus | 0.83 µM | In vitro | nih.gov |

Interaction with Neurotransmitter Receptors (e.g., NPY5, GABA)

The versatile pyrazole scaffold has been utilized in the design of ligands for various neurotransmitter receptors, including neuropeptide Y (NPY) receptors and γ-aminobutyric acid (GABA) receptors.

Novel arylpyrazole derivatives have been synthesized and evaluated as antagonists for the NPY Y5 receptor, which is implicated in the regulation of food intake. nih.gov For example, a compound featuring a chiral 2,3-dihydro-1H-cyclopenta[a]naphthalene moiety attached to the pyrazole core exhibited good binding affinity and antagonistic activity at the Y5 receptor. nih.gov

In the context of GABA receptors, pyrazole derivatives have been shown to modulate the function of GABA-A receptors. nih.gov Depending on their specific structure, these compounds can act as partial agonists, inverse partial agonists, or antagonists at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govmdpi.com For instance, some pyrazolo[1,5-a]quinazolines can enhance or reduce the GABA-evoked chloride current, indicating their modulatory effects. nih.gov The activity of these aryl pyrazole derivatives at the GABA-A receptor is highly dependent on their molecular structure, with both flexible and constrained analogues showing differential effects. nih.gov

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF-1 receptor, are key components of the body's response to stress. Antagonists of the CRF-1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression. Ring-fused pyrazole derivatives have been identified as a class of CRF-1 receptor antagonists. patentalert.com These compounds have shown high selectivity and potency in blocking the CRF-1 receptor, making them promising candidates for further therapeutic development. google.com The structure-activity relationships of these pyrazole-based antagonists have been explored to optimize their binding affinity and pharmacological profile.

Quorum Sensing Inhibition in Microorganisms

Research into novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has demonstrated their potential as antibacterial and antibiofilm agents, with some compounds exhibiting significant activity. nih.govnih.gov For instance, certain 3,5-diamino-1H-pyrazole derivatives have shown antibacterial properties. The structure-activity relationship (SAR) within this series indicated that substitutions at the N1 position of the pyrazole ring influence the activity. Generally, the presence of a hydrogen at the N1 position was found to be beneficial for antibacterial potency. nih.gov Introducing a phenyl group at N1, which increases hydrophobicity, led to a decrease in activity. Conversely, incorporating hydrophilic groups like thioamide or cyanoacetamide at the N1 position resulted in suppressed bacterial growth, although to a lesser extent than the unsubstituted N1 pyrazole. nih.gov

Furthermore, modifications at other positions of the pyrazole ring have also been shown to modulate antibacterial and, by extension, potential anti-QS activity. For example, the introduction of an azomethine group with a hydrophobic aryl moiety at the 3-position of a 5-aminopyrazole scaffold resulted in good antibacterial activity. The electronic properties of substituents on this aryl ring were also found to be important, with electron-donating groups like dimethylamine (B145610) enhancing the antibacterial effect. nih.gov These findings suggest that the pyrazole scaffold can be a valuable template for the design of new quorum sensing inhibitors. The specific structural features of this compound, namely the 1-methylbutyl group at the N1 position and the amine group at the C5 position, would likely influence its interaction with QS-related targets, though dedicated studies are required to elucidate its specific activity.

General Principles of Structure-Activity Relationships for Substituted Pyrazoles

The pyrazole ring is a versatile scaffold in medicinal chemistry, and the biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. mdpi.com Structure-activity relationship (SAR) studies have revealed several general principles regarding the influence of these substituents.

The substitution pattern on the pyrazole ring plays a critical role in determining the compound's biological activity. Modifications at the N1, C3, and C5 positions have been extensively explored. nih.gov For instance, in a series of 3,5-diphenylpyrazole (B73989) derivatives, the introduction of different lipophilic moieties at the N1 position, such as methyl or phenyl groups, resulted in a decrease in inhibitory activity against certain enzymes compared to the unsubstituted analog. nih.gov This suggests that the size and nature of the substituent at N1 can significantly modulate the biological response.

Substituents at the C3 and C5 positions also have a profound impact on activity. In some cases, symmetrical substitution at C3 and C5 with bulky groups like phenyl moieties can lead to high potency. nih.gov The electronic properties of these substituents are also crucial. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the pyrazole ring, thereby affecting its binding to biological targets. Theoretical studies have indicated that electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups stabilize the system when placed at the C5 position. mdpi.com

The polarity of the substituents is another key factor in the SAR of pyrazoles. The introduction of polar moieties can lead to a decrease in activity for some targets, whereas more apolar groups may enhance it. frontiersin.org For example, in a series of N-substituted phenyldihydropyrazolones, compounds with apolar substituents like aryl or benzyl (B1604629) rings on a piperidine (B6355638) moiety attached to the pyrazole nitrogen showed the most potent activity against Trypanosoma cruzi. frontiersin.org Conversely, the introduction of more polar groups generally resulted in compounds with lower potency. frontiersin.org

The following table summarizes some general SAR principles for substituted pyrazoles based on available literature:

| Position of Substitution | Nature of Substituent | General Effect on Biological Activity |

| N1 | Unsubstituted (H) | Often beneficial for certain antibacterial activities. nih.gov |

| Lipophilic (e.g., methyl, phenyl) | Can decrease activity against some enzymes. nih.gov | |

| Polar (e.g., thioamide, cyanoacetamide) | Can result in moderate antibacterial activity. nih.gov | |

| C3 and C5 | Symmetrical bulky groups (e.g., diphenyl) | Can lead to high potency. nih.gov |

| Electron-donating groups | Tend to favor a C3 configuration. mdpi.com | |

| Electron-withdrawing groups | Tend to stabilize a C5 configuration. mdpi.com | |

| Apolar moieties | Can enhance activity for certain targets. frontiersin.org | |

| Polar moieties | Can decrease activity for some targets. frontiersin.org |

These general principles provide a framework for the rational design of new pyrazole derivatives with desired biological activities. The specific combination of substituents on the pyrazole ring of this compound, with its alkyl group at N1 and an amino group at C5, will ultimately determine its unique biological profile.

Research on this compound in Chemical Biology and Agrochemical Science Remains Undisclosed in Publicly Available Literature

Despite the broad interest in pyrazole-containing compounds for their diverse applications, specific research findings on the chemical compound This compound in the fields of chemical biology and agrochemical science are not available in the public domain. Extensive searches of scientific literature and chemical databases have yielded no specific data regarding its role in medicinal chemistry, drug discovery, or agrochemical development.

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. This means it is a common structural motif found in a wide range of biologically active compounds and approved drugs. mdpi.commdpi.com Derivatives of the pyrazole core are central to numerous therapeutic agents, from anti-inflammatory drugs like celecoxib (B62257) to kinase inhibitors used in oncology. mdpi.comresearchgate.net Their value stems from their versatile chemical nature, which allows for structural modifications that can fine-tune their biological activity and pharmacokinetic properties. mdpi.com

Similarly, in the agrochemical sector, pyrazole derivatives are crucial components in the development of modern pesticides. They are found in various commercial fungicides, insecticides, and herbicides, often targeting specific enzymes in pests and pathogens. mdpi.comchemimpex.com For instance, pyrasulfotole (B166964) is a pyrazole-based herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds. nih.gov

The 5-aminopyrazole structure, in particular, serves as a versatile precursor for synthesizing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org These resulting structures are themselves of significant interest in medicinal chemistry for their potential biological activities. beilstein-journals.org

However, while the broader family of pyrazoles and 5-aminopyrazoles are subjects of extensive research, studies detailing the specific applications of This compound are absent from the available literature. There is no specific information on its use in:

The development of novel therapeutic agents.

Lead optimization in drug discovery.

Research as a fungicide or insecticide.

Broader crop protection chemistry.

Its utilization as a precursor for complex heterocyclic systems.

Therefore, a detailed article on the research applications of This compound as per the requested structure cannot be generated due to the lack of specific scientific data for this particular compound. The general roles and importance of the pyrazole and 5-aminopyrazole scaffolds are well-documented, but these findings cannot be specifically attributed to the 1-(1-methylbutyl) derivative without dedicated research, which is not currently published.

Research Applications in Chemical Biology and Agrochemical Science

Material Science Applications (Academic Context)

The nitrogen atoms in the pyrazole (B372694) ring can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic, optical, or catalytic properties. The functional groups on the pyrazole ring, such as the amino group in 5-aminopyrazoles, can be modified to tune these properties or to act as polymerization sites.

For instance, research has been conducted on developing novel polymers based on pyrazole derivatives. One study detailed the creation of amphiphilic pyrazole-g-Poly(glycidyl methacrylate) polymers, which demonstrated potential as antimicrobial materials. nih.gov This highlights the dual applicability of the scaffold, where its inherent biological activity can be combined with polymer chemistry to create functional, active materials. Furthermore, pyrazole derivatives are used in the synthesis of dyes and have been investigated for their liquid crystal properties. nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Methodologies for Diversification

The biological utility of a core scaffold is often expanded through the synthesis of a diverse library of analogues. While classical methods for pyrazole (B372694) synthesis are well-established, future research should focus on modern, efficient, and environmentally benign methodologies to create derivatives of 1-(1-methylbutyl)-1H-pyrazol-5-amine.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, often by orders of magnitude, for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.net Applying MAOS to the synthesis of this compound and its derivatives could accelerate the generation of compound libraries for biological screening.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. mdpi.com Developing novel MCRs that incorporate the this compound backbone would enable rapid diversification of the core structure.

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound and its derivatives using flow chemistry could facilitate larger-scale production for more extensive biological evaluation.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. ias.ac.in This includes solvent-free reactions, which have been successfully used for other substituted aminopyrazoles. mdpi.com

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Rapid library generation |

| Multicomponent Reactions | High efficiency, molecular diversity | Access to complex analogues |

| Flow Chemistry | Scalability, safety, precise control | Large-scale production |

| Green Chemistry | Reduced environmental impact | Sustainable synthesis routes |

Advanced Spectroscopic Characterization of Tautomeric Forms and Dynamic Processes

Pyrazoles, particularly those with amino substituents, can exist in different tautomeric forms. researchgate.net These tautomers can have distinct chemical and biological properties, and their equilibrium can be influenced by factors like solvent and temperature. fu-berlin.de A significant unresolved challenge for this compound is the definitive characterization of its tautomeric equilibrium.

Future research should employ a combination of advanced spectroscopic techniques and computational methods:

Multinuclear NMR Spectroscopy: Low-temperature NMR studies (¹H, ¹³C, ¹⁵N) can slow the rate of proton exchange, allowing for the direct observation and quantification of individual tautomers in solution. fu-berlin.de

Vibrational Spectroscopy (Raman and IR): Combined with Density Functional Theory (DFT) calculations, Raman and IR spectroscopy can help identify the predominant tautomeric forms in both solid and solution states by comparing experimental spectra with calculated ones. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of different tautomers can vary. By analyzing UV-Vis spectra in a range of solvents with varying polarities, it may be possible to deduce the influence of the environment on the tautomeric equilibrium. mdpi.com

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural information, confirming the tautomeric form present in the solid state. fu-berlin.de

Understanding these dynamic processes is crucial, as the biologically active form may not be the most abundant tautomer in a given environment.

Deepening Molecular Mechanistic Understanding of Biological Activities

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. rsc.orgias.ac.in Derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. globalresearchonline.netacademicstrive.com However, for this compound specifically, the molecular mechanisms underlying any potential biological activity are largely unknown.

A critical future direction is to move beyond simple screening and delve into the specific molecular interactions:

Target Identification: The primary challenge is to identify the specific enzymes, receptors, or other biomolecules with which the compound interacts. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed.

Enzyme Inhibition Assays: Based on the activities of similar pyrazole derivatives, a logical step would be to screen this compound against panels of relevant enzymes, such as cyclooxygenases (COX-1/COX-2), kinases, or monoamine oxidases. mdpi.comrsc.org

Pathway Analysis: Once a molecular target is identified, further studies are needed to understand how modulating that target affects cellular signaling pathways. This involves techniques like Western blotting, reporter gene assays, and fluorescence microscopy to track downstream effects.

Mechanistic Studies of Synthesis: Beyond biological mechanisms, the mechanisms of the chemical reactions used to synthesize these compounds also warrant deeper investigation. For instance, studies on metal-mediated N-N coupling reactions can provide fundamental insights that lead to more efficient synthetic routes. nih.govrsc.org

Computational Design of Novel Analogs with Enhanced Specificity

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules with improved properties. eurasianjournals.com This approach can be powerfully applied to this compound to guide the synthesis of new analogs with potentially enhanced biological activity and specificity.

Future research in this area should include:

Molecular Docking: Once a biological target has been identified, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual analogs within the target's active site. nih.govmdpi.com This provides crucial insights for designing modifications that could improve binding.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its analogs interact with their biological target over time, assessing the stability of the ligand-protein complex. eurasianjournals.comnih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed analogs. rsc.org This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

| Technique | Purpose | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Identification of key binding interactions |

| 3D-QSAR | Correlate structure with activity | Predictive models for virtual screening |

| Molecular Dynamics | Assess complex stability | Insight into dynamic interactions |

| ADME/Tox Prediction | Evaluate drug-like properties | Early filtering of poor candidates |

Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics, Metabolomics in vitro)

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased view of the global changes that occur in cells upon treatment with the compound, offering clues to its mechanism of action and potential off-target effects. researchgate.net

Future in vitro studies should incorporate:

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the abundance of thousands of proteins in cells treated with the compound. This can reveal entire pathways that are perturbed, pointing towards the compound's mode of action.

Metabolomics: By analyzing the small-molecule metabolites in a cell, metabolomics can provide a functional readout of the cellular state. Changes in metabolite profiles following treatment can indicate which metabolic enzymes or pathways are affected by the compound.

Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide early insights into the cellular response to the compound and help generate hypotheses about its mechanism. nih.gov

Integrating data from these different omics layers can provide a powerful, holistic view of the compound's biological activity, moving beyond a single-target perspective and helping to uncover novel mechanisms or unexpected therapeutic applications. researchgate.net

Q & A

Q. What are the key synthetic routes for 1-(1-methylbutyl)-1H-pyrazol-5-amine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step alkylation and cyclization reactions. For example, alkylation of pyrazole precursors with 1-methylbutyl halides under basic conditions (e.g., NaH in DMF at 60–80°C) is common. Reaction optimization includes controlling temperature, solvent polarity (e.g., THF or DMF), and catalyst use (e.g., palladium for cross-coupling) to enhance regioselectivity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR can resolve methyl and butyl group protons (δ 1.0–1.5 ppm for alkyl chains), while HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₆N₃: 166.1344) .

Q. What solvents and catalysts are preferred for its synthesis?

Polar aprotic solvents like DMF or THF are used to stabilize intermediates. Catalysts such as sodium iodide (for nucleophilic substitution) or palladium on carbon (for hydrogenation) improve reaction efficiency. Elevated temperatures (70–90°C) are often required for complete conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay variability (e.g., cell-line specificity or concentration thresholds). Orthogonal validation using in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent pharmacokinetics) is recommended. Cross-referencing metabolic stability data (e.g., microsomal half-life) with structural analogs can clarify discrepancies .

Q. What strategies improve metabolic stability and reduce toxicity?

Structural modifications, such as introducing electron-withdrawing groups or optimizing alkyl chain length, can mitigate rapid hepatic clearance. For example, replacing the 1-methylbutyl group with a cyclopropyl moiety (as in related compounds) enhances metabolic resistance while maintaining target affinity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR studies require synthesizing analogs with systematic substitutions (e.g., varying alkyl chains or pyrazole substituents). Bioactivity data (IC₅₀, EC₅₀) should be tabulated to identify critical functional groups. For example:

| Analog | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 1-(1-Methylpropyl)-... | Shorter alkyl chain | 12.3 ± 1.2 |

| 1-(Cyclopropylmethyl)-... | Cyclic substituent | 8.7 ± 0.9 |

Q. What process engineering approaches enhance scalable synthesis?

Continuous flow reactors improve yield and reproducibility by maintaining precise temperature/pH control. Crystallization optimization (e.g., anti-solvent addition) increases purity (>98%) for industrial-scale production .

Q. How to assess binding affinity to biological targets like kinases or GPCRs?

Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding kinetics (Kₐ, K_d). For example, SPR studies with immobilized kinase domains can reveal nM-level affinity, guiding lead optimization .

Methodological Notes

- Data Contradiction Analysis : Use dose-response curves and statistical tools (e.g., ANOVA) to differentiate assay noise from true biological variation .

- Toxicity Screening : Combine Ames test (mutagenicity) and hepatocyte viability assays to profile safety .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets, though empirical validation remains critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.